molecular formula C12H23N3O B1466680 1-(4-Cyclopentylpiperazin-1-yl)-2-(methylamino)ethan-1-one CAS No. 1249352-29-1

1-(4-Cyclopentylpiperazin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1466680
CAS RN: 1249352-29-1
M. Wt: 225.33 g/mol
InChI Key: LZYVDPUAACIQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopentylpiperazin-1-yl)-2-(methylamino)ethan-1-one, commonly referred to as CPME, is a synthetic organic compound composed of a cyclopentylpiperazine ring and a methylaminoethanone moiety. CPME is a versatile compound that has been used in a variety of scientific research applications, including drug delivery, drug design, and drug metabolism. It has also been used as a model compound to study the interactions between drug molecules and their target receptors.

Scientific Research Applications

HIV-1 Attachment Inhibition

A study characterized derivatives of benzoylpiperazin-yl and indol-yl ethane dione as inhibitors of HIV-1 attachment, impacting the viral gp120 interaction with the CD4 receptor on host cells. This research suggests a potential for structural variations in benzamide moieties to enhance antiviral activity, indicating a significant avenue for developing novel HIV-1 attachment inhibitors (Meanwell et al., 2009).

Antimicrobial Activity

A series of novel allylpiperazin-yl and aryl-tetrazol-yl ethanone derivatives were synthesized and exhibited potent antimicrobial activities, rivaling or exceeding conventional medications. This research highlights the potential of these compounds in treating microbial infections (Zaidi et al., 2021).

Antibacterial Applications

Compounds with a benzoylpiperazin-yl ethane structure have been synthesized and tested for antibacterial activity, showing promising results against various bacterial strains. This suggests their utility in developing new antibacterial agents to address resistance issues (Gein et al., 2006).

Inhibition of 15-Lipoxygenase

Certain derivatives were evaluated as inhibitors of 15-lipoxygenase, an enzyme involved in inflammation and other processes. This study demonstrates the potential therapeutic applications of these compounds in treating diseases associated with 15-lipoxygenase activity (Asghari et al., 2016).

properties

IUPAC Name

1-(4-cyclopentylpiperazin-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c1-13-10-12(16)15-8-6-14(7-9-15)11-4-2-3-5-11/h11,13H,2-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYVDPUAACIQAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCN(CC1)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclopentylpiperazin-1-yl)-2-(methylamino)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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